3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a methylene group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoaniline and ethyl acetoacetate.
Formation of Intermediate: 4-bromoaniline is reacted with ethyl acetoacetate in the presence of a base to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.
Functional Group Modification:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Addition: The methylene group can participate in addition reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group allows the compound to bind to target proteins, potentially inhibiting their activity. The quinazolinone core can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied, but common targets include kinases, proteases, and transcription factors.
Comparison with Similar Compounds
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one can be compared with other quinazolinone derivatives, such as:
3-(4-chlorophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activities.
3-(4-methylphenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one: Contains a methyl group instead of bromine, potentially altering its chemical reactivity and biological properties.
3-(4-nitrophenyl)-6-ethyl-4-methylene-3,4-dihydroquinazolin-2(1H)-one: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIDCRAWSZMQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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